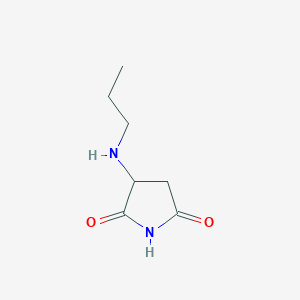

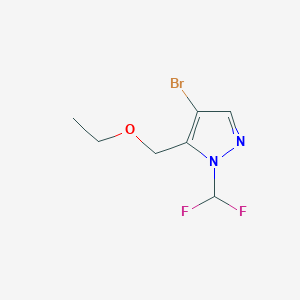

![molecular formula C24H17Cl2N3O4 B2995541 Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate CAS No. 478248-76-9](/img/structure/B2995541.png)

Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antiplatelet Activity : A study explored the synthesis and evaluation of derivatives of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) for selective anti-PAR4 (protease-activated receptor 4) activity, identifying important functional groups contributing to anti-PAR4 activity. This research provides a foundation for the development of novel antiplatelet drug candidates, with derivatives showing potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression (Hua-Sin Chen et al., 2008).

Polymerization Catalysts : Zirconium complexes containing fully deprotonated 2-(2H-benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-pentylphenol were used as catalysts for the polymerization of ethylene, producing polyethylene with bimodal or multimodal molecular weight distribution. This application highlights the potential of these complexes in the polymer industry for creating materials with specific properties (Junseong Lee & Youngjo Kim, 2012).

Intermolecular Interactions : A study on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including Ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate, demonstrated self-assembled dimers in solid state through symmetrically equivalent O⋯π-hole tetrel bonding interactions. This research provides insights into the nucleophilic/electrophilic nature of groups affected by substituents, influencing the interaction energy of the C⋯O tetrel bond (Muhammad Naeem Ahmed et al., 2020).

Material Science and Chemistry

- Liquid Crystalline Polysiloxanes : The synthesis of monomers containing a fluorinated chain and a central mesogenic moiety for the production of polysiloxanes exhibited high smectogen properties. This research suggests applications in creating materials with specific optical properties, where transition temperatures and mesophase behavior are influenced by the length of the fluorinated moiety and the nature of the mesogenic core (F. Bracon et al., 2000).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds with a triazole ring have been reported to show a wide range of biological activities . They can interact with various targets, leading to anti-inflammatory, antitumor, antiviral, and antimicrobial effects .

Mode of Action

Compounds with a similar structure, such as 1° benzylic halides, typically react via an sn2 pathway . In this reaction, a nucleophile (a molecule that donates an electron pair) attacks the compound, leading to a change in its structure .

Biochemical Pathways

It’s known that compounds with a similar structure can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, depending on the specific targets and biological context.

Pharmacokinetics

The molecular structure of the compound, as provided by echa , suggests that it may have certain pharmacokinetic properties For instance, its aromatic rings and halogen atoms might influence its absorption and distribution

Result of Action

Similar compounds have been reported to have diverse biological activities, such as anti-inflammatory, antitumor, antiviral, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Propiedades

IUPAC Name |

ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl2N3O4/c1-2-32-24(31)15-3-7-17(8-4-15)29-14-22(27-28-29)23(30)20-12-11-19(13-21(20)26)33-18-9-5-16(25)6-10-18/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHVMPKTLOQLMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

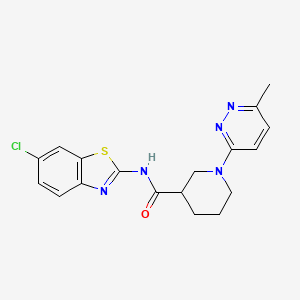

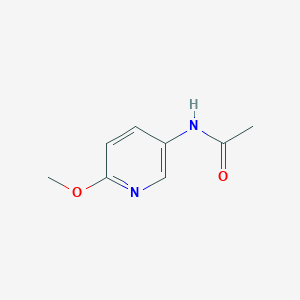

![3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995466.png)

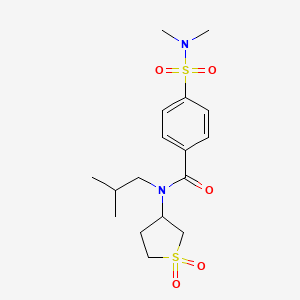

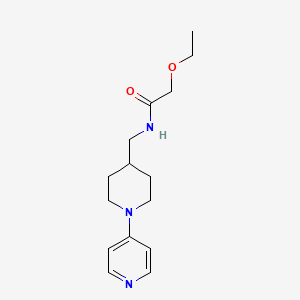

![N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2995467.png)

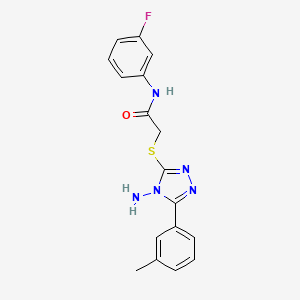

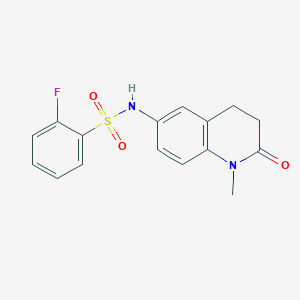

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide](/img/structure/B2995471.png)

![N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2995472.png)

![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2995474.png)